molecular formula C15H20ClNO2S B15128105 (1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride

(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride

Cat. No.: B15128105
M. Wt: 313.8 g/mol
InChI Key: QFGUUXYHMXOWPQ-LIWIJTDLSA-N
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Description

(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[331]nonane-9-carboxylic acid hydrochloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Bicyclic Core: This step often involves cyclization reactions, where precursors are subjected to conditions that promote the formation of the bicyclic structure.

    Functionalization: After forming the core, various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms within the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H20ClNO2S

Molecular Weight

313.8 g/mol

IUPAC Name

(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride

InChI

InChI=1S/C15H19NO2S.ClH/c17-15(18)14-12-7-16(8-13(14)10-19-9-12)6-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2,(H,17,18);1H/t12-,13+,14?;

InChI Key

QFGUUXYHMXOWPQ-LIWIJTDLSA-N

Isomeric SMILES

C1[C@@H]2CSC[C@@H](C2C(=O)O)CN1CC3=CC=CC=C3.Cl

Canonical SMILES

C1C2CSCC(C2C(=O)O)CN1CC3=CC=CC=C3.Cl

Origin of Product

United States

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